In humans, HICA is a metabolite of leucine, an essential amino acid. [, , ]
Certain microorganisms, including lactic acid bacteria and Clostridium species, produce HICA through different metabolic pathways. [, , , , , , ]
Synthesis Analysis
Esterification: HICA reacts with alcohols in the presence of an acid catalyst to form esters. [, , , ]
Oxidation: HICA can be oxidized to the corresponding keto acid, 2-oxo-4-methylpentanoic acid, using oxidizing agents. []
Salt Formation: HICA reacts with bases to form salts. []
Mechanism of Action
Antimicrobial Activity:
Studies suggest HICA exerts its antibacterial activity by disrupting the bacterial cell membrane. []
This disruption leads to changes in membrane permeability, depolarization, leakage of cellular contents, and ultimately cell death. []
Antifungal Activity:
HICA has demonstrated antifungal activity against Candida albicans, particularly in its biofilm form. [, ]
While the exact mechanism remains unclear, HICA appears to inhibit biofilm formation, potentially by interfering with hyphal development and reducing the production of acetaldehyde, a key mediator of biofilm formation in C. albicans. [, ]
Immunomodulatory Effects:
HICA has exhibited anti-inflammatory properties in a murine model of Candida albicans biofilm infection. []
HICA treatment reduced the levels of inflammatory mediators and attenuated the inflammatory response. []
Physical and Chemical Properties Analysis
HICA exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. []
It has shown potential as a topical antiseptic for treating periodontal disease and other superficial infections. []
Research suggests HICA could be a potential intracanal medicament in endodontics for managing root canal infections. [, , ]
HICA demonstrates potent antifungal activity against Candida albicans, particularly in inhibiting biofilm formation and reducing the production of mutagenic acetaldehyde. [, , ]
The antimicrobial properties of HICA make it a potential natural preservative in food products. []
Research indicates HICA produced by lactic acid bacteria during fermentation contributes to the extended shelf life and safety of fermented foods. []
Animal Feed Supplement:
HICA is being investigated as a potential feed additive in livestock to improve gut health and potentially enhance growth performance. [, ]
Metabolic Studies:
HICA serves as a valuable tool for studying leucine metabolism in various organisms. [, , ]
Applications
HICA is used as a chiral building block in organic synthesis. []
It is also employed as a derivatizing agent in analytical chemistry for the analysis of amino acids and other compounds. [, ]
Related Compounds
Leucine
Relevance: Leucine serves as a direct precursor to 2-Hydroxyisocaproic acid through metabolic pathways observed in various microorganisms like Clostridium butyricum [ [], [] ]. This microbial conversion offers insight into potential sources and metabolic pathways related to HICA.
3-Hydroxyisocaproic acid
(2S)-2-Hydroxy-4-methylpentanoic acid
Relevance: The specific mention of (2S)-2-Hydroxy-4-methylpentanoic acid in research regarding insecticidal cyclopeptide alkaloids [ [] ] and host-selective phytotoxins [ [], [] ] highlights the significance of stereochemistry in biological activity. While the racemic mixture of HICA is often studied, understanding the specific roles and activities of its enantiomers, like (2S)-2-Hydroxy-4-methylpentanoic acid, is crucial.
Lactic Acid
Relevance: Research identifies lactic acid as a common co-metabolite alongside 2-Hydroxyisocaproic acid in the fermentation processes of certain lactic acid bacteria, particularly in food-related contexts like silage production [ [], [] ]. This co-occurrence suggests potential synergistic effects and influences on microbial communities and food preservation mechanisms.
Phenyllactic Acid
Relevance: Similar to lactic acid, phenyllactic acid emerges as a co-metabolite with 2-Hydroxyisocaproic acid during the fermentation processes of specific lactic acid bacteria [ [], [] ]. Its presence alongside HICA further emphasizes the potential for synergistic antimicrobial effects within these microbial communities, particularly in food preservation.
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